molecular formula C13H15N3OS B2422382 5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole CAS No. 2415569-78-5

5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole

Cat. No. B2422382
CAS RN: 2415569-78-5
M. Wt: 261.34
InChI Key: DYQMANKXWGIJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole has been studied extensively. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to protect against neuronal damage in animal models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole. One direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Another direction is the study of the neuroprotective effects of this compound, with the goal of developing new drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole has been achieved using various methods. One such method involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with 3,4-dihydroisoquinoline in the presence of a catalyst. Another method involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with 3,4-dihydroisoquinoline in the presence of a base. These methods have been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole has potential applications in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a neuroprotective agent. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-17-9-12-14-13(18-15-12)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMANKXWGIJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

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